molecular formula C12H14FNO B10975826 N-(2-fluorophenyl)cyclopentanecarboxamide

N-(2-fluorophenyl)cyclopentanecarboxamide

Cat. No.: B10975826
M. Wt: 207.24 g/mol
InChI Key: BILOBPFKHTWHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H14FNO It is characterized by the presence of a fluorophenyl group attached to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)cyclopentanecarboxamide typically involves the reaction of 2-fluoroaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)cyclopentanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)cyclopentanecarboxamide
  • N-(2-chlorophenyl)cyclopentanecarboxamide
  • N-(2-bromophenyl)cyclopentanecarboxamide

Uniqueness

N-(2-fluorophenyl)cyclopentanecarboxamide is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This fluorine atom significantly influences the compound’s chemical reactivity and biological activity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

N-(2-fluorophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H14FNO/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15)

InChI Key

BILOBPFKHTWHOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2F

solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.